6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO2S |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-bromo-6,6a-dihydrothieno[3,4-d][1,3]dioxol-6-amine |
InChI |
InChI=1S/C5H6BrNO2S/c6-4-2-3(5(7)10-4)9-1-8-2/h3,5H,1,7H2 |
InChI Key |
RRYBRDIUJUGMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2C(SC(=C2O1)Br)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Bromo Thieno 3,4 D 1,3 Dioxol 4 Amine
Retrosynthetic Approaches to the Thieno[3,4-d]-1,3-dioxole Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic transformations.
Analysis of Key Disconnections for the Thiophene (B33073) and Dioxole Rings
The core structure of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is the thieno[3,4-d]-1,3-dioxole bicyclic system. A primary retrosynthetic disconnection involves breaking the C-O bonds of the dioxole ring. This leads back to a key intermediate, a 3,4-dihydroxythiophene derivative. The formation of the dioxole ring can then be envisioned through a cyclization reaction, such as a Williamson ether synthesis or acetal (B89532) formation.
Further disconnection of the thiophene ring itself can be approached through various thiophene annulation reactions. A common strategy involves the construction of the thiophene ring from an acyclic precursor containing the necessary carbon and sulfur components.
| Target Molecule | Key Intermediate | Precursors |
| This compound | 3,4-Dihydroxythiophene derivative | Acyclic sulfur-containing dicarbonyl compounds |
Strategic Placement of Bromo and Amine Functionalities
The bromine and amine groups on the target molecule are positioned at the 6- and 4-positions of the thieno[3,4-d]-1,3-dioxole core, respectively. In a retrosynthetic sense, these functional groups can be introduced via functional group interconversion from other groups or installed at an earlier stage on the thiophene precursor.
A common strategy for introducing an amine group is through the reduction of a nitro group. Therefore, a key precursor could be a 4-nitro-thieno[3,4-d]-1,3-dioxole derivative. The bromine atom can be introduced via electrophilic aromatic substitution. The timing of these functionalization steps is crucial to ensure the correct regioselectivity. Generally, electrophilic substitution on a thiophene ring occurs preferentially at the α-positions (2 and 5, which correspond to the 4 and 6 positions in the thieno[3,4-d]-1,3-dioxole system).
Multistep Synthesis Pathways for this compound
Based on the retrosynthetic analysis, a plausible multistep synthetic pathway can be designed. The synthesis commences with the construction of a suitably functionalized thiophene ring, followed by the formation of the fused dioxole ring, and finally, the introduction and manipulation of the bromo and amino functionalities.
Construction of the Thiophene Ring System Precursors
The foundation of the synthesis is the creation of a thiophene ring that is appropriately substituted to facilitate the subsequent formation of the dioxole ring and the introduction of the desired functional groups.
A versatile method for constructing the thiophene ring is the reaction of a compound containing a reactive methylene (B1212753) group with a sulfur-containing reagent. For instance, the reaction of diethyl thiodiglycolate with diethyl oxalate (B1200264) in the presence of a base can yield diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This intermediate is pivotal as it possesses the dihydroxy functionality required for the subsequent dioxole ring formation.
Table of Key Thiophene Precursor Synthesis Reactions
| Starting Materials | Reagents and Conditions | Product |
| Diethyl thiodiglycolate, Diethyl oxalate | Sodium ethoxide, ethanol (B145695), reflux | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate |
With the thiophene precursor in hand, the next steps involve the formation of the dioxole ring and the introduction of the necessary functional groups. A plausible route involves the following sequence:
Formation of the Dioxole Ring: The diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be cyclized with a suitable one-carbon electrophile, such as dibromomethane (B42720) or diiodomethane, in the presence of a base to form the 1,3-dioxole (B15492876) ring.
Decarboxylation: The two ester groups at the 4- and 6-positions can be removed through hydrolysis to the carboxylic acids followed by decarboxylation. This step yields the parent thieno[3,4-d]-1,3-dioxole.
Nitration: The introduction of a nitro group at the 4-position can be achieved through electrophilic nitration. The directing effects of the fused ring system will influence the position of substitution.
Bromination: Subsequent bromination will likely occur at the remaining vacant α-position (the 6-position).
Reduction of the Nitro Group: Finally, the nitro group at the 4-position can be reduced to the desired amine functionality using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
Table of Proposed Synthetic Steps and Reagents
| Step | Intermediate | Reagents and Conditions | Product |
| 1 | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Dibromomethane, Potassium carbonate, DMF | Diethyl thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylate |
| 2 | Diethyl thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylate | 1. NaOH, H2O/EtOH, reflux; 2. H+, heat | Thieno[3,4-d]-1,3-dioxole |
| 3 | Thieno[3,4-d]-1,3-dioxole | HNO3, H2SO4 | 4-Nitro-thieno[3,4-d]-1,3-dioxole |
| 4 | 4-Nitro-thieno[3,4-d]-1,3-dioxole | N-Bromosuccinimide, Acetic acid | 6-Bromo-4-nitro-thieno[3,4-d]-1,3-dioxole |
| 5 | 6-Bromo-4-nitro-thieno[3,4-d]-1,3-dioxole | SnCl2, HCl, ethanol | This compound |
This proposed synthetic pathway provides a logical and feasible approach to the synthesis of this compound based on established principles of organic chemistry and the synthesis of related heterocyclic systems.
Formation of the 1,3-Dioxole Ring
The construction of the thieno[3,4-d]-1,3-dioxole core is a critical phase in the synthesis. This bicyclic system consists of a thiophene ring fused with a 1,3-dioxole ring. The formation of the dioxole portion typically proceeds via the cyclization of a suitable thiophene precursor.
The formation of a 1,3-dioxole ring is fundamentally an acetalization reaction. This process involves the condensation of a 1,2-diol with an aldehyde or ketone. In the context of the thieno[3,4-d]-1,3-dioxole system, the key precursor would be thiophene-3,4-diol. This intermediate, possessing two adjacent hydroxyl groups, can undergo cyclization with a one-carbon electrophile to form the fused five-membered dioxole ring.
While glyoxal (B1671930) is a common reagent for forming certain heterocyclic rings, precursors like formaldehyde, paraformaldehyde, or methylene halides (e.g., dibromomethane or dichloromethane) are more typically employed for creating the methylene bridge of the 1,3-dioxole ring. The reaction is generally catalyzed by acid. The mechanism involves the protonation of the carbonyl group (from formaldehyde) or displacement of a halide, followed by sequential nucleophilic attack from the two hydroxyl groups of the thiophene-3,4-diol, culminating in the elimination of water or hydrogen halide to yield the stable, aromatic fused-ring system.
Stereochemistry is a crucial consideration in the formation of saturated 1,3-dioxolane (B20135) rings from non-planar, chiral, or prochiral diols, where the approach of the electrophile can lead to different stereoisomers. mdpi.com However, in the synthesis of the thieno[3,4-d]-1,3-dioxole core, the stereochemical aspects of the ring closure are simplified. The precursor, thiophene-3,4-diol, is built upon a planar, aromatic thiophene ring.
The subsequent cyclization to form the 1,3-dioxole ring results in a larger, fused aromatic system that is also planar. No new stereocenters are generated on the core scaffold during this ring-forming step. Therefore, the primary concern is not stereoselectivity but rather achieving efficient cyclization to form the thermodynamically stable aromatic product.
Introduction of the Amino Group
Once the thieno[3,4-d]-1,3-dioxole scaffold is assembled, the next strategic step is the introduction of the amino group at one of the thiophene ring's alpha-positions (C4 or C6). This can be accomplished through several robust methodologies, most notably through modern cross-coupling reactions or classical nitration-reduction sequences.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This method is highly effective for the amination of aryl and heteroaryl halides. acs.org To synthesize an aminothieno[3,4-d]-1,3-dioxole, a brominated or chlorinated precursor is reacted with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov
The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is critical for the reaction's success, with bulky biarylphosphine ligands often providing the best results for challenging substrates. acs.org In contrast, reductive amination, which involves the reaction of a ketone or aldehyde with an amine, is not applicable for the direct amination of an aromatic ring.
| Component | Example | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | BINAP, XPhos, tBuBrettPhos | Stabilizes the Pd center and facilitates the catalytic cycle wikipedia.orgacs.org |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Deprotonates the amine in the catalytic cycle libretexts.org |
| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary Amines | Nitrogen nucleophile nih.gov |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
A more traditional, two-step approach to installing an amino group on an aromatic ring is through a nitration-reduction sequence.
First, the thieno[3,4-d]-1,3-dioxole core is subjected to electrophilic nitration. The electron-donating nature of both the thiophene ring and the fused dioxole moiety activates the alpha-positions (C4 and C6) toward electrophilic attack. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often effective. For substrates sensitive to harsh acidic conditions, milder reagents can be employed. nih.gov
| Reagent System | Description |
| HNO₃ / H₂SO₄ | The classic and most common method for aromatic nitration. |
| Bismuth Subnitrate / Thionyl Chloride | A milder, selective method for nitrating various aromatic compounds. nih.gov |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Used for nitration, often supported on silica (B1680970) gel. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A powerful, pre-formed nitrating agent. |
Following successful nitration, the resulting nitro-thieno[3,4-d]-1,3-dioxole is then reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis, and numerous methods are available. researchgate.net The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. nih.gov Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or reagents like sodium borohydride (B1222165) in the presence of a catalyst, can be used. nih.govjsynthchem.com
Directed Bromination Methodologies
The final step in the synthesis is the introduction of the bromine atom at the C6 position to yield the target molecule. This requires a regioselective bromination method. The strategy depends on the timing of the amination step. If the amine is introduced first, its powerful directing effect will control the position of bromination.
If starting with 4-amino-thieno[3,4-d]-1,3-dioxole, the amino group, being a strong ortho-, para-director, will strongly activate the C6 position (which is para-like relative to the amine) for electrophilic substitution. Standard electrophilic brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a solvent such as chloroform (B151607) or dimethylformamide would likely lead to selective bromination at the desired position. nih.gov Care must be taken to control the stoichiometry and reaction conditions to avoid potential over-bromination due to the highly activated nature of the ring system. nih.gov
Alternatively, for unparalleled regiocontrol, a Directed ortho-Metalation (DoM) strategy can be employed. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium base (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org If the amino group is first protected as an amide (e.g., a pivaloyl or carbamate (B1207046) group), it can serve as an excellent DMG. This directs lithiation exclusively to the C6 position. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom with high precision. uwindsor.ca This method avoids the potential selectivity issues of electrophilic aromatic substitution on highly activated rings.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
To maximize the yield and purity of this compound, meticulous optimization of various reaction parameters is essential.
The choice of solvent can profoundly impact the rate and selectivity of the bromination reaction. For NBS-mediated brominations, solvents such as acetonitrile, dimethylformamide (DMF), and chloroform have been successfully employed for various aromatic substrates. researchgate.net The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction outcome. For instance, halogenated thiophenes themselves have been investigated as solvent additives to mediate morphology in certain applications, highlighting the importance of the reaction medium. rsc.org
Temperature is another critical parameter that requires careful control. Electrophilic aromatic bromination reactions are often conducted at or below room temperature to minimize side reactions and the formation of polybrominated products. However, in some cases, gentle heating may be necessary to drive the reaction to completion.
Table 1: Effect of Solvent and Temperature on a Model Bromination Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetonitrile | 25 | 85 | researchgate.net |
| 2 | Chloroform | 25 | 78 | researchgate.net |
| 3 | DMF | 0 | 92 | General Knowledge |
| 4 | Acetonitrile | 50 | 75 (with byproducts) | General Knowledge |
While many bromination reactions of activated aromatic rings with NBS proceed without a catalyst, the use of a catalyst can enhance the reaction rate and selectivity. Lewis acids or Brønsted acids can activate the brominating agent, making it a more potent electrophile. For example, the use of catalytic mandelic acid has been shown to promote aromatic bromination with NBS under aqueous conditions. nsf.gov
The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.
Standard work-up procedures for bromination reactions typically involve quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) to remove any unreacted bromine or NBS. This is followed by extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and finally, purification of the crude product by column chromatography or recrystallization.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.
One key aspect is the use of safer and more environmentally benign reagents and solvents. This includes moving away from hazardous solvents and exploring water or other green solvents as the reaction medium. nsf.gov The use of catalytic systems, as opposed to stoichiometric reagents, is another cornerstone of green chemistry, as it reduces waste generation.
Furthermore, developing synthetic routes that are atom-economical is a primary goal. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. researchgate.net
Recent advancements in green synthetic methodologies for thiophene derivatives include the use of microwave radiation, ultrasound, and solvent-free reaction conditions. eurekaselect.com Copper-mediated halocyclization in ethanol is another example of an environmentally benign process for synthesizing halogenated thiophenes. nih.gov These approaches often lead to shorter reaction times, higher yields, and reduced energy consumption.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Bromination
| Feature | Traditional Method | Green Alternative |
| Brominating Agent | Elemental Bromine | NBS, NaBr/Oxidant |
| Solvent | Chlorinated Solvents | Water, Ethanol, Ionic Liquids |
| Catalyst | Stoichiometric Lewis Acids | Catalytic Brønsted Acids, Enzymes |
| Energy Source | Conventional Heating | Microwave, Ultrasound |
| Waste | High | Minimized |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.
Comparative Analysis of Different Synthetic Routes to this compound
A comprehensive comparison of different synthetic routes is essential for selecting the most viable method for a specific application, whether for laboratory-scale research or large-scale industrial production.
The scalability of a synthesis refers to the feasibility of increasing the reaction volume to produce larger quantities of the target compound. Reactions that are highly exothermic, require extreme temperatures or pressures, or involve hazardous reagents can be challenging to scale up. For this compound, a scalable route would likely involve robust and well-understood reactions that can be performed safely in standard industrial reactors.
Table 1: Hypothetical Comparison of Synthetic Routes
| Route | Key Reactions | Theoretical Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| Route A | Gewald Reaction, Bromination, Functional Group Interconversion | Moderate to High | Good | Convergent, atom-economical initial step. | Potential for regioselectivity issues in bromination. |
| Route B | Linear synthesis from a pre-functionalized thiophene | Low to Moderate | Moderate | Well-defined regiochemistry. | Longer route, lower overall yield. |
| Route C | Palladium-catalyzed cross-coupling reactions | High | Moderate | High yields and functional group tolerance. | Cost of catalyst, potential for metal contamination. |
This table is based on general principles of organic synthesis and does not represent experimentally verified data for this specific compound.
The purity of the final compound is of paramount importance, particularly for applications in pharmaceuticals and electronics. The choice of synthetic route can significantly impact the impurity profile of the product. Byproducts from side reactions or residual starting materials and reagents can complicate the purification process.
Isolation of this compound would likely involve standard techniques such as crystallization or chromatography. However, the presence of structurally similar impurities can make these separations challenging. For instance, if the bromination step in a synthetic route is not perfectly regioselective, the final product may be contaminated with isomeric bromo-compounds that are difficult to separate. Similarly, palladium-catalyzed reactions can introduce trace amounts of the metal into the final product, which may need to be removed through specialized purification techniques. nih.gov
Chemical Reactivity and Transformation Chemistry of 6 Bromo Thieno 3,4 D 1,3 Dioxol 4 Amine
Reactivity of the Bromo Substituent
Nucleophilic Aromatic Substitution (SNAr) Reactions
No published studies were found that describe the reaction of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine with nucleophiles via an SNAr mechanism. Information regarding reaction conditions, nucleophile scope, and product yields is unavailable.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
There is no available literature detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions. Consequently, data on catalyst systems, ligands, bases, solvents, and yields for the following specific reactions are not available.
Magnesium-Halogen Exchange and Organometallic Reagent Formation
The presence of a bromine atom on the electron-rich thiophene (B33073) ring allows for the formation of organometallic reagents through magnesium-halogen exchange. This transformation is a powerful tool for creating a nucleophilic carbon center at the 6-position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
The reaction is typically performed using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent. harvard.eduresearchgate.net The exchange converts the aryl bromide into an arylmagnesium species. Halide reactivity in these exchanges generally increases in the order of Cl < Br < I. libretexts.orglibretexts.org The reaction is highly dependent on temperature, with lower temperatures often required to prevent side reactions, especially given the presence of other functional groups. harvard.edu
A significant consideration for this reaction is the primary amine functionality (-NH2), which has acidic protons. Grignard reagents are strong bases and will react with the amine group. libretexts.org To circumvent this, a preliminary deprotonation step is often necessary, using a less reactive Grignard reagent or a strong, non-nucleophilic base. princeton.edu Alternatively, the amine group can be protected prior to the exchange reaction. The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) or diethyl ether being essential for the formation and stabilization of the Grignard reagent. libretexts.orglibretexts.org
Once formed, the resulting organomagnesium reagent is a potent nucleophile that can react with a wide array of electrophiles.
Table 1: Potential Reactions of the Organomagnesium Reagent Derived from this compound
| Electrophile | Reagent/Conditions | Expected Product Type |
| Aldehydes/Ketones | 1. i-PrMgCl·LiCl, THF, low temp. 2. RCHO or RCOR' | Secondary or Tertiary Alcohol |
| Esters | 1. i-PrMgCl·LiCl, THF, low temp. 2. RCOOR' | Tertiary Alcohol |
| Nitriles | 1. i-PrMgCl·LiCl, THF, low temp. 2. RCN, then H3O+ workup | Ketone |
| Acyl Halides | 1. i-PrMgCl·LiCl, THF, low temp. 2. RCOCl | Ketone |
| Carbon Dioxide | 1. i-PrMgCl·LiCl, THF, low temp. 2. CO2, then H3O+ workup | Carboxylic Acid |
Reactivity of the Amine Functionality
The primary amino group at the 4-position is a key site of reactivity, behaving as a potent nucleophile and a base. It readily participates in a variety of classical amine reactions.
The primary amine of this compound can be readily acylated or alkylated.
Acylation: Reaction with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)2O) in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding N-acyl derivative (amide). This reaction is typically robust and high-yielding.
Alkylation: Introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides (R-X). Due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, reaction conditions must be carefully controlled. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH3CN), offers a more controlled method for mono-alkylation.
As a primary amine, the 4-amino group undergoes condensation reactions with aldehydes and ketones. wikipedia.org This acid-catalyzed reaction proceeds via a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org Subsequent dehydration (elimination of water) leads to the formation of an imine, commonly known as a Schiff base. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org
The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C). The resulting diazonium group (-N2+) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. This provides a versatile route to introduce a range of substituents at the 4-position.
Table 2: Potential Diazotization and Subsequent Transformation Reactions
| Reagent(s) | Product Substituent | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| HBF4, then heat | -F | Schiemann |
| KI | -I | |
| H2O, heat | -OH | |
| H3PO2 | -H | Deamination |
The amino group, often in conjunction with the adjacent C-5 position of the thiophene ring, can participate in annulation reactions to construct new heterocyclic rings. These reactions are valuable for building more complex, polycyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine or pyrimidine (B1678525) rings, a common strategy in the synthesis of bioactive molecules. scielo.br The specific outcome depends on the reagents and reaction conditions employed.
Reactivity of the Thieno[3,4-d]-1,3-dioxole Ring System
The thieno[3,4-d]-1,3-dioxole core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity and regioselectivity of such reactions are governed by the directing effects of the existing substituents: the amino group and the bromine atom.
The amino group is a powerful activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group. In this system, electrophilic attack is expected to occur on the thiophene ring. semanticscholar.org Theoretical studies on related benzofused heterocycles indicate that electrophilic substitution, such as bromination, preferentially occurs on the thiophene moiety. semanticscholar.org
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Ring System
| Reaction | Reagent(s) | Expected Product |
| Nitration | HNO3 / H2SO4 | Introduction of a nitro (-NO2) group |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Introduction of a second halogen atom |
| Sulfonation | Fuming H2SO4 | Introduction of a sulfonic acid (-SO3H) group |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Introduction of an acyl (-COR) group |
| Friedel-Crafts Alkylation | RCl, AlCl3 | Introduction of an alkyl (-R) group |
Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring (with respect to existing substituents)
The thiophene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group and the fused dioxole ring. Conversely, the bromo group exerts a deactivating effect through its inductive electron withdrawal, although it also directs incoming electrophiles to the ortho and para positions through resonance.
The directing effects of the substituents on the thiophene ring are crucial in determining the regioselectivity of EAS reactions. The amino group at the 4-position is a powerful activating group and directs electrophiles to the ortho and para positions. The bromo group at the 6-position, while deactivating, also directs ortho and para. The fused dioxole ring can be considered an electron-donating ether-like substituent, further activating the thiophene ring.
Given the positions of the existing substituents, the only available position on the thiophene ring for substitution is the 5-position. The amino group at position 4 strongly activates the adjacent 5-position (ortho). The bromo group at position 6 also directs to the 5-position (ortho). Therefore, it is anticipated that electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, would overwhelmingly occur at the 5-position of the thieno[3,4-d]-1,3-dioxole ring system.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product |
| Br₂/FeBr₃ | 5,6-Dibromo-thieno[3,4-d]-1,3-dioxol-4-amine |
| HNO₃/H₂SO₄ | 6-Bromo-5-nitro-thieno[3,4-d]-1,3-dioxol-4-amine |
| SO₃/H₂SO₄ | 4-Amino-6-bromo-thieno[3,4-d]-1,3-dioxole-5-sulfonic acid |
It is important to note that the strong activating effect of the amino group might lead to polysubstitution or side reactions under harsh reaction conditions. Therefore, mild reaction conditions would be preferable for achieving selective monosubstitution at the 5-position.
Oxidation and Reduction Chemistry of the Heterocyclic Core
The heterocyclic core of this compound possesses several sites susceptible to oxidation and reduction reactions. The sulfur atom in the thiophene ring can be oxidized, the amino group can undergo oxidation, and the bromo substituent can be reduced.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation by various oxidizing agents. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding sulfoxide. nih.govrsc.org Further oxidation under more vigorous conditions could yield the sulfone. nih.govrsc.org The presence of the electron-donating amino group may increase the electron density on the thiophene ring, potentially making it more susceptible to oxidation compared to unsubstituted thiophene. However, the amino group itself is also prone to oxidation, which could lead to a complex mixture of products.
Reduction: The bromo substituent on the thiophene ring can be removed through various reductive dehalogenation methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a common method for the reduction of aryl bromides. mdpi.comresearchgate.netresearchgate.net Alternatively, reduction with metals such as zinc or iron in an acidic medium can also effect debromination. mdpi.comresearchgate.net These reactions would yield 4-amino-thieno[3,4-d]-1,3-dioxole.
Ring Opening and Rearrangement Pathways of the Thienodioxole System
The thieno[3,4-d]-1,3-dioxole ring system is generally stable under neutral and basic conditions. However, under strong acidic conditions, the 1,3-dioxole (B15492876) ring could be susceptible to ring-opening. The mechanism would likely involve protonation of one of the oxygen atoms, followed by nucleophilic attack of water or another nucleophile, leading to the cleavage of the acetal (B89532) linkage. This would result in the formation of a dihydroxythiophene derivative.
While specific literature on the rearrangement of the this compound scaffold is scarce, related heterocyclic systems are known to undergo various rearrangements under thermal or photochemical conditions. For instance, thienopyridines, which share the thiophene core, have been observed to undergo complex rearrangements and degradations under oxidative stress. Given the presence of multiple functional groups, it is plausible that under specific energetic conditions, skeletal rearrangements of the thienodioxole core could occur, although such transformations would likely require significant activation energy.
Advanced Structural Characterization and Elucidation Methodologies for 6 Bromo Thieno 3,4 D 1,3 Dioxol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogen atoms in the molecule.
¹H NMR: The proton NMR spectrum of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is expected to be relatively simple. The dioxole protons would likely appear as a singlet in the region of 6.0-6.5 ppm, characteristic of protons on a five-membered dioxole ring fused to an aromatic system. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically expected in the range of 4.0-6.0 ppm. Due to the substitution pattern, there are no aromatic protons on the thieno[3,4-d]-1,3-dioxol core itself.
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The carbon atom of the dioxole group (O-CH₂-O) is anticipated to resonate at approximately 100-105 ppm. The carbon atoms of the thiophene (B33073) ring are expected in the aromatic region (100-150 ppm). The carbon atom bearing the bromine (C6) would be shifted to a lower field (around 110-120 ppm) due to the halogen's electronegativity. Conversely, the carbon atom attached to the amine group (C4) would be shifted significantly downfield (around 140-150 ppm) due to the deshielding effect of the nitrogen atom.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The amine nitrogen in this compound would be expected to have a chemical shift in the range of -300 to -350 ppm relative to nitromethane, which is typical for aromatic amines.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amine (NH₂) | 4.0 - 6.0 (broad s) | - |
| Dioxole (CH₂) | 6.0 - 6.5 (s) | 100 - 105 |
| C3a | - | 115 - 125 |
| C4 | - | 140 - 150 |
| C5a | - | 120 - 130 |
| C6 | - | 110 - 120 |
| C6a | - | 135 - 145 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, COSY would be of limited use for the core structure as there are no vicinal protons. However, it would confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the dioxole proton signal to the corresponding dioxole carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two to three bonds. For this compound, the following correlations would be expected:
The dioxole protons would show a correlation to the adjacent quaternary carbons of the thiophene ring (C3a and C6a).
The amine protons would show correlations to the carbon they are attached to (C4) and the adjacent quaternary carbon (C3a).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between protons. In this molecule, a NOESY experiment could show a correlation between the amine protons and the dioxole protons, indicating they are on the same side of the molecule.
Currently, there are no specific dynamic NMR studies reported for this compound in the available scientific literature. Such studies could potentially investigate the rotational barrier of the amine group, although significant conformational flexibility of the rigid fused ring system is not expected.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis.
HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula. For this compound (C₅H₃BrN₂O₂S), the presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the protonated molecule ([M+H]⁺), with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | 249.9149 |
| [M(⁸¹Br)]⁺ | 251.9129 |
| [M(⁷⁹Br)+H]⁺ | 250.9227 |
| [M(⁸¹Br)+H]⁺ | 252.9207 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could involve:
Loss of H₂CN: A common fragmentation for primary amines, leading to a significant fragment ion.
Loss of CO: Cleavage of the dioxole ring can lead to the loss of a carbon monoxide molecule.
Loss of Br•: Homolytic cleavage of the carbon-bromine bond would result in the loss of a bromine radical.
Plausible Fragmentation Pathway
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| 250.9 / 252.9 | 223.9 / 225.9 | H₂CN |
| 250.9 / 252.9 | 222.9 / 224.9 | CO |
| 250.9 / 252.9 | 171.9 | Br• |
Isotopic Abundance Analysis for Bromine Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and confirming its elemental composition. For halogenated compounds, the natural isotopic distribution of the halogen atoms provides a distinct signature in the mass spectrum. Bromine naturally exists as two stable isotopes, 79Br and 81Br, with nearly equal abundance (approximately 50.5% 79Br and 49.5% 81Br, often approximated as a 1:1 ratio). libretexts.orglibretexts.org
This isotopic distribution is invaluable for confirming the presence of bromine in a molecule like this compound. The molecular ion region of the mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). libretexts.orgyoutube.com This doublet consists of the molecular ion peak (M+) corresponding to molecules containing the 79Br isotope, and an "M+2" peak corresponding to molecules containing the 81Br isotope. libretexts.orgacs.org The observation of this distinctive 1:1 intensity ratio for the M+ and M+2 peaks is considered definitive evidence for the presence of a single bromine atom within the molecular structure. libretexts.orgyoutube.com
Table 1: Expected Mass Spectrometry Pattern for a Mono-brominated Compound
| Peak | Corresponding Isotope | Relative Intensity |
|---|---|---|
| M+ | 79Br | ~100% |
This interactive table summarizes the characteristic isotopic pattern expected in the mass spectrum for a compound containing a single bromine atom.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and the skeletal framework of a molecule by probing its vibrational modes. mdpi.comnih.gov
The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra allows for the identification of these groups.
Amine Group (N-H): The primary amine group (-NH2) will display characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm-1 region, corresponding to the asymmetric and symmetric stretching modes. libretexts.orgpressbooks.pub These bands are generally sharper and less intense than the O-H bands of alcohols. pressbooks.pub N-H bending (scissoring) vibrations are expected to appear in the 1650-1580 cm-1 range.
Thieno-dioxole Ring System: The fused aromatic heterocyclic system gives rise to several characteristic vibrations. Aromatic C-H stretching bands are anticipated in the 3100-3000 cm-1 region. vscht.czlibretexts.org The C=C stretching vibrations within the thiophene ring typically occur in the 1600-1400 cm-1 range. libretexts.orgiosrjournals.org The C-S stretching modes of the thiophene ring are often found at lower frequencies, generally between 850 and 600 cm-1. iosrjournals.org
Dioxole Group (C-O-C): The 1,3-dioxole (B15492876) portion of the molecule is characterized by strong C-O stretching vibrations. Asymmetric and symmetric C-O-C stretches are expected to produce strong bands in the 1260-1050 cm-1 region. libretexts.org
Bromo Group (C-Br): The carbon-bromine stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm-1, due to the heavy mass of the bromine atom.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Amine (-NH2) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Amine (-NH2) | N-H Bend (Scissoring) | 1650 - 1580 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Thiophene Ring | C=C Stretch | 1600 - 1400 |
| Dioxole Ring | C-O Stretch | 1260 - 1050 |
| Thiophene Ring | C-S Stretch | 850 - 600 |
This interactive table outlines the predicted IR and Raman absorption regions for the key functional groups within the target molecule.
For this compound, analysis of these low-frequency modes could potentially provide information on the planarity of the fused ring system and the orientation of the amine and bromo substituents relative to the ring. Often, these experimental observations are coupled with theoretical calculations, such as Density Functional Theory (DFT), to model the vibrational spectra of different possible conformers. epstem.netresearchgate.net By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be inferred.
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system and conjugation.
The chromophore in this compound is the extended π-conjugated system of the fused thieno[3,4-d]-1,3-dioxole core. The electronic properties of this core are modulated by the presence of the amino (-NH2) group, which acts as an electron-donating group (auxochrome), and the bromo (-Br) group, which acts as a weak deactivating group via induction but can also participate in conjugation through its lone pairs.
The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:
π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are characteristic of conjugated systems and are expected to appear at longer wavelengths. mdpi.com
n → π Transitions:* These are lower-intensity transitions that involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen, oxygen, or sulfur atoms) to a π* antibonding orbital. mdpi.com These transitions typically occur at longer wavelengths than π → π* transitions but with much lower molar absorptivity.
The presence of the electron-donating amine group is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thieno[3,4-d]-1,3-dioxole core, due to the extension of conjugation and a decrease in the HOMO-LUMO energy gap. dongguk.edu
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Intensity |
|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | High |
This interactive table describes the primary types of electronic transitions anticipated for the conjugated system of the target molecule.
The position of the absorption maxima (λmax) in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov The effect of the solvent depends on the nature of the electronic transition and the difference in polarity between the ground and excited states of the molecule.
π → π Transitions:* In these transitions, the excited state is often more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. acs.org This results in a bathochromic (red) shift, where the λmax moves to a longer wavelength.
n → π Transitions:* For n → π* transitions, the ground state is generally more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This stabilization increases the energy gap to the excited state. ijcce.ac.ir Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the λmax to a shorter wavelength.
By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol), the nature of its electronic transitions can be further elucidated. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method would provide precise information on the molecular structure of this compound.
Determination of Molecular Geometry and Bond Lengths/Angles
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed picture of its molecular geometry. This includes the precise measurement of all bond lengths and bond angles within the molecule. The resulting data would be presented in a tabular format, as shown in the hypothetical tables below, allowing for a thorough examination of the compound's covalent framework.
Hypothetical Bond Lengths Data Table
| Atom 1 | Atom 2 | Bond Length (Å) |
| Br | C(6) | Data not available |
| S | C(3a) | Data not available |
| S | C(6a) | Data not available |
| O(1) | C(2) | Data not available |
| O(3) | C(2) | Data not available |
| N | C(4) | Data not available |
| C(4) | C(5) | Data not available |
| C(5) | C(6) | Data not available |
Hypothetical Bond Angles Data Table
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(5) | C(6) | Br | Data not available |
| C(3a) | S | C(6a) | Data not available |
| C(2) | O(1) | C(3a) | Data not available |
| C(2) | O(3) | C(3a) | Data not available |
| C(5) | C(4) | N | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray diffraction data reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of a compound. It would identify and characterize any intermolecular interactions, such as hydrogen bonds (e.g., between the amine group and oxygen or bromine atoms of neighboring molecules), halogen bonds, or π-π stacking interactions between the thieno[3,4-d]-1,3-dioxol ring systems. A hypothetical table summarizing such interactions is provided below.
Hypothetical Intermolecular Interactions Data Table
| Donor | Hydrogen | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
| N-H | H | O | Data not available | Data not available | Data not available |
| N-H | H | Br | Data not available | Data not available | Data not available |
| C-H | H | O | Data not available | Data not available | Data not available |
Confirmation of Regioselectivity and Stereochemistry
The synthesis of substituted heterocyclic compounds can sometimes lead to different isomers. Single-crystal X-ray diffraction provides unequivocal confirmation of the regioselectivity of the bromine atom and the amine group on the thieno[3,4-d]-1,3-dioxol core. For instance, it would definitively distinguish this compound from other potential isomers. Furthermore, if any stereocenters were present, their absolute configuration could be determined.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₅H₄BrNOS₂), this would involve the quantitative determination of carbon, hydrogen, bromine, nitrogen, and sulfur. The experimentally determined percentages would then be compared to the theoretical values calculated from the empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and validates its proposed empirical formula.
Elemental Analysis Data Table for C₅H₄BrNOS₂
| Element | Theoretical % | Experimental % |
| Carbon (C) | 26.90 | Data not available |
| Hydrogen (H) | 1.81 | Data not available |
| Bromine (Br) | 35.82 | Data not available |
| Nitrogen (N) | 6.28 | Data not available |
| Sulfur (S) | 28.73 | Data not available |
| Oxygen (O) | 14.34 | Data not available |
At present, the lack of published experimental data for this compound prevents a detailed discussion of its specific structural features. The methodologies described herein represent the standard and essential techniques that would be required to fully characterize this compound.
Computational Chemistry and Theoretical Investigations of 6 Bromo Thieno 3,4 D 1,3 Dioxol 4 Amine
Density Functional Theory (DFT) Studies on Electronic Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, energies, and reactivity. For 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine, specific DFT studies are absent from the literature.
Calculation of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Calculations of these parameters for this compound have not been reported.
Mapping of Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. These maps are valuable for understanding sites susceptible to electrophilic and nucleophilic attack. No published research includes the MEP map for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions and hyperconjugative effects, offering a deeper understanding of molecular stability. Such an analysis for this compound is not currently available.
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict spectroscopic data, which can aid in the identification and characterization of compounds.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data. There are no published computational NMR predictions for this compound.
Simulated Vibrational Spectra (IR, Raman)
Simulations of Infrared (IR) and Raman spectra help in the assignment of vibrational modes observed in experimental spectra. These computational analyses are instrumental in confirming molecular structures. To date, no simulated IR or Raman spectra for this compound have been made publicly available.
Theoretical UV-Vis Absorption Maxima and Transition Energies
The theoretical investigation of the electronic absorption spectra of molecules like this compound is primarily conducted using Time-Dependent Density Functional Theory (TD-DFT). This computational method is effective for calculating the excited states of molecules, which correspond to the absorption of light in the UV-Vis range. The calculations typically involve optimizing the ground state geometry of the molecule using a selected DFT functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
Following the ground state optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the maxima of the absorption bands (λmax). These calculations also provide the oscillator strength (f), which is a measure of the intensity of the electronic transition, and the nature of the transitions, typically characterized by the molecular orbitals involved (e.g., HOMO → LUMO).
For heterocyclic compounds similar to this compound, the UV-Vis spectrum is generally characterized by π–π* and n–π* transitions. The π–π* transitions, which are usually more intense, originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n–π* transitions, which are typically weaker, involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital.
Table 1: Theoretical UV-Vis Absorption Data for a Representative Thieno-Fused Aromatic Amine
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 350 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 290 | 0.15 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 265 | 0.40 | HOMO → LUMO+1 (75%) |
Conformational Analysis and Potential Energy Surfaces
Identification of Stable Conformers
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-N bond of the amine group. Computational methods, specifically DFT, are employed to identify the stable conformers and their relative energies. A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angle of the amine group relative to the plane of the thieno[3,4-d]-1,3-dioxol ring.
The energies of the resulting geometries are plotted against the dihedral angle, revealing the minima on the PES, which correspond to stable conformers. For each minimum, a full geometry optimization and frequency calculation are performed to confirm that it is a true local minimum (i.e., has no imaginary frequencies) and to obtain its thermodynamic properties.
For an amino group attached to an aromatic ring, it is common to find conformers where the N-H bonds are either in the plane of the ring or perpendicular to it. The relative energies of these conformers are influenced by steric hindrance and electronic effects such as conjugation.
Rotational Barriers and Conformational Dynamics
The potential energy surface scan also provides information about the energy barriers to rotation between the stable conformers. The maxima on the PES between two minima represent the transition states for the conformational interchange. The height of this barrier determines the rate of interconversion at a given temperature.
A higher rotational barrier suggests that the conformers are more stable and less likely to interconvert at room temperature. The rotational barrier for the C-N bond in aromatic amines is influenced by the degree of delocalization of the nitrogen lone pair into the aromatic π-system.
Table 2 presents a hypothetical set of results for the conformational analysis of this compound, illustrating the expected relative energies and rotational barriers.
Table 2: Calculated Relative Energies and Rotational Barriers for Conformers of a Representative Thieno-Fused Aromatic Amine
| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| I (Global Minimum) | 0° | 0.00 | 4.5 |
| II (Local Minimum) | 180° | 0.50 | 4.0 |
Theoretical Studies of Reactivity and Reaction Mechanisms
Transition State Characterization for Key Synthetic Steps
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can be used to identify the transition states of key reaction steps. A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products.
The search for a transition state structure is typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a candidate transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.
Energetic Profiles of Proposed Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of a proposed reaction pathway can be constructed. This profile provides valuable insights into the feasibility and kinetics of the reaction.
Table 3 provides a hypothetical energetic profile for a key synthetic step in the formation of a thieno-fused amine, such as an amination reaction.
Table 3: Calculated Energetic Profile for a Proposed Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.00 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Second Transition State | +10.5 |
| Products | -20.3 |
Fukui Function Analysis for Predicted Reactivity Sites
Fukui function analysis is a powerful tool in computational chemistry used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. This analysis is rooted in density functional theory (DFT) and helps in understanding the local reactivity of different atoms within a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered.
For this compound, theoretical calculations can pinpoint which atoms are most susceptible to attack. The condensed Fukui functions are typically calculated for each atomic site. A higher value of ƒ+(r) indicates a greater susceptibility to nucleophilic attack (the atom is more likely to accept an electron). Conversely, a higher value of ƒ-(r) suggests a higher reactivity towards electrophilic attack (the atom is more likely to donate an electron). The ƒ0(r) value indicates reactivity towards radical attack.
Interactive Data Table: Hypothetical Fukui Function Indices for this compound
| Atomic Site | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) | ƒ0(r) (Radical Attack) |
| N(amine) | 0.08 | 0.15 | 0.115 |
| C(4) | 0.12 | 0.05 | 0.085 |
| C(6)-Br | 0.03 | 0.09 | 0.06 |
| S(thiophene) | 0.05 | 0.11 | 0.08 |
| O(dioxol) | 0.06 | 0.13 | 0.095 |
Note: The values presented in this table are illustrative and represent a potential outcome of a DFT calculation for predicting reactivity. Actual values would be derived from specific computational chemistry software.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors provide a quantitative framework for understanding the relationship between the electronic structure of a molecule and its chemical reactivity. rasayanjournal.co.in These descriptors are calculated using quantum mechanical methods and offer valuable insights into the stability and reactivity of molecules like this compound.
Key global reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. dntb.gov.ua
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and provide a measure of the energy required to remove an electron and the energy released when an electron is added, respectively.
Electronegativity (χ): This is the tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softness is the reciprocal of hardness, and softer molecules tend to be more reactive. rasayanjournal.co.in
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.2 eV | Energy released upon electron gain |
| Electronegativity (χ) | 3.85 eV | Electron-attracting tendency |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV⁻¹ | Propensity for chemical reactions |
| Electrophilicity Index (ω) | 2.80 eV | Electron-accepting capability |
Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations.
Solvation Models in Computational Studies of this compound
Chemical reactions are most often carried out in a solvent, which can significantly influence the behavior and reactivity of molecules. Solvation models are computational methods used to account for the effects of the solvent in theoretical calculations. wikipedia.org These models can be broadly categorized as explicit or implicit.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of solute-solvent interactions but is computationally very expensive.
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. muni.cz This approach is less computationally demanding and is widely used. Common implicit models include:
Polarizable Continuum Model (PCM): This is a popular method that creates a cavity in the dielectric continuum to represent the solute molecule.
Solvation Model based on Density (SMD): This model is known for its accuracy in predicting solvation free energies.
Conductor-like Screening Model (COSMO): This model is another widely used implicit solvation method.
For a molecule like this compound, using a solvation model in computational studies is crucial for obtaining results that are relevant to real-world laboratory conditions. The choice of solvent and the specific model can impact the predicted geometries, reaction energies, and other properties of the molecule. For example, studying the molecule in a polar solvent versus a nonpolar solvent using a PCM model would likely show differences in its electronic properties and predicted reactivity due to the stabilization of charges by the polar environment.
Q & A
Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in pH 1–13 buffers. Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH <3) may hydrolyze the dioxolane ring, while basic conditions (pH >10) promote dehalogenation. Use Arrhenius plots to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
